![molecular formula C23H22N4O5 B2415135 Ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 378776-89-7](/img/structure/B2415135.png)
Ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate serves as a key intermediate in the synthesis of diverse heterocyclic compounds. For instance, Bakhite et al. (1995) discussed the transformation of similar ethyl carboxylate derivatives into various heterocyclic systems, emphasizing the compound's role in building complex chemical structures (Bakhite, Geies, El-Dean, & El-Kashef, 1995). This foundational research underscores the compound's utility in expanding the repertoire of organic synthesis, enabling the creation of novel molecules with potential applications across a range of scientific domains.
Optical and Material Applications
The compound's derivatives have been investigated for their optical properties and potential use in photodiode applications, as demonstrated by Elkanzi et al. (2020). They synthesized a novel compound by treating a related ethyl carboxylate with methylidene malononitrile, leading to materials with significant optical band gaps and promising applications in organic photodiodes (Elkanzi, Farag, Roushdy, & Mansour, 2020). This research points to the potential of ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate derivatives in the development of advanced materials for electronic and photonic devices.
Advanced Synthetic Methodologies
Research into the synthesis of fluorinated furo- and pyrrolo[3,4-b]quinoxaline derivatives, as conducted by Kotovskaya et al. (1999), provides insights into the compound's role in creating fluorinated heterocycles, which are of interest for their unique chemical properties and potential applications in medicinal chemistry and materials science (Kotovskaya, Perova, Charushin, & Chupakhin, 1999). The methodologies developed for these syntheses showcase the versatility and utility of ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate as a precursor in organic chemistry.
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization . This interaction can result in changes in the function of the target, leading to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-3-31-23(29)18-19-21(26-17-7-5-4-6-16(17)25-19)27(20(18)24)12-13-32-22(28)14-8-10-15(30-2)11-9-14/h4-11H,3,12-13,24H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQFZOGLDJUFAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=C(C=C4)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
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